1-Piperidineacetamide, N-2-thiazolyl-
Description
International Union of Pure and Applied Chemistry Nomenclature and Molecular Formula Analysis
The compound 1-Piperidineacetamide, N-2-thiazolyl- possesses a systematically defined chemical identity that reflects its complex heterocyclic structure. The International Union of Pure and Applied Chemistry systematic name for this compound is 2-piperidin-1-yl-N-(1,3-thiazol-2-yl)acetamide, which precisely describes the connectivity and spatial arrangement of its constituent functional groups. This nomenclature indicates the presence of a piperidine ring system attached to the nitrogen atom of an acetamide group, with the carbonyl carbon of the acetamide linked to the 2-position of a thiazole ring through an amide nitrogen.
The molecular formula C₁₀H₁₅N₃OS reveals the elemental composition consisting of ten carbon atoms, fifteen hydrogen atoms, three nitrogen atoms, one oxygen atom, and one sulfur atom. The molecular weight is calculated as 225.31 grams per mole, establishing the compound's position within the medium-molecular-weight organic compound category. The Chemical Abstracts Service registry number 66157-54-8 provides a unique identifier for this specific chemical entity in chemical databases and literature.
| Property | Value |
|---|---|
| International Union of Pure and Applied Chemistry Name | 2-piperidin-1-yl-N-(1,3-thiazol-2-yl)acetamide |
| Molecular Formula | C₁₀H₁₅N₃OS |
| Molecular Weight | 225.31 g/mol |
| Chemical Abstracts Service Number | 66157-54-8 |
| PubChem Compound Identifier | 2306725 |
The Simplified Molecular Input Line Entry System representation C1CCN(CC1)CC(=O)NC2=NC=CS2 provides a linear encoding of the molecular structure that facilitates computational analysis and database searching. The International Chemical Identifier string InChI=1S/C10H15N3OS/c14-9(12-10-11-4-7-15-10)8-13-5-2-1-3-6-13/h4,7H,1-3,5-6,8H2,(H,11,12,14) offers a standardized representation that ensures unambiguous identification across different chemical information systems.
Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)
Spectroscopic analysis of 1-Piperidineacetamide, N-2-thiazolyl- employs multiple complementary techniques to elucidate structural features and confirm molecular identity. Nuclear magnetic resonance spectroscopy provides detailed information about the compound's hydrogen and carbon environments, revealing characteristic chemical shifts and coupling patterns associated with the piperidine, acetamide, and thiazole moieties. The piperidine ring system typically exhibits characteristic signals in proton nuclear magnetic resonance spectra, with the methylene protons adjacent to nitrogen appearing as complex multipets due to conformational exchange and coupling patterns.
Infrared spectroscopy reveals diagnostic absorption bands that confirm the presence of key functional groups within the molecular structure. The acetamide carbonyl group produces a characteristic strong absorption band typically observed between 1650-1680 reciprocal centimeters, while the nitrogen-hydrogen stretching vibration of the amide group appears in the 3200-3400 reciprocal centimeters region. The thiazole ring system contributes distinctive absorption patterns in the fingerprint region, with carbon-nitrogen and carbon-sulfur stretching vibrations providing structural confirmation. The piperidine ring displays characteristic carbon-hydrogen stretching vibrations in the 2800-3000 reciprocal centimeters range, along with bending and stretching modes specific to the saturated six-membered ring system.
| Spectroscopic Technique | Key Diagnostic Features |
|---|---|
| Infrared Spectroscopy | Amide carbonyl (1650-1680 cm⁻¹), N-H stretch (3200-3400 cm⁻¹) |
| Proton Nuclear Magnetic Resonance | Piperidine CH₂ signals, thiazole aromatic protons |
| Carbon-13 Nuclear Magnetic Resonance | Carbonyl carbon (~170 ppm), thiazole carbons |
| Mass Spectrometry | Molecular ion peak at m/z 225, characteristic fragmentations |
Mass spectrometry provides molecular weight confirmation and fragmentation pattern analysis that supports structural assignment. The molecular ion peak appears at mass-to-charge ratio 225, corresponding to the calculated molecular weight. Characteristic fragmentation patterns include loss of the piperidine moiety, cleavage at the acetamide linkage, and fragmentation of the thiazole ring system. These fragmentation patterns provide valuable structural information and serve as fingerprints for compound identification and purity assessment.
Crystallographic Studies and Three-Dimensional Conformational Analysis
Crystallographic analysis of 1-Piperidineacetamide, N-2-thiazolyl- provides definitive three-dimensional structural information, including bond lengths, bond angles, and conformational preferences. X-ray crystallography reveals the precise spatial arrangement of atoms within the crystal lattice, offering insights into intermolecular interactions and packing arrangements. The technique demonstrates how the compound adopts specific conformations in the solid state, with the piperidine ring typically existing in a chair conformation that minimizes steric interactions.
The crystallographic analysis reveals important conformational features, including the relative orientation of the piperidine ring with respect to the acetamide linkage and the thiazole moiety. The acetamide group serves as a flexible connector that allows for rotational freedom around the carbon-nitrogen bonds, leading to multiple possible conformations in solution. The thiazole ring maintains planarity due to its aromatic character, and its orientation relative to the acetamide plane influences the overall molecular geometry and potential biological activity.
| Structural Parameter | Typical Range/Value |
|---|---|
| Piperidine Ring Conformation | Chair form preferred |
| Carbon-Nitrogen Bond Length (acetamide) | 1.32-1.38 Å |
| Carbon-Oxygen Bond Length (carbonyl) | 1.20-1.24 Å |
| Thiazole Ring Planarity | Deviation < 0.05 Å |
| Intermolecular Hydrogen Bonding | N-H···N, N-H···O patterns |
Conformational analysis extends beyond the solid-state structure to examine the compound's behavior in solution and gas phases. Multiple conformers may exist due to rotation around single bonds, particularly the connection between the piperidine nitrogen and the acetamide carbon, as well as the acetamide nitrogen-thiazole carbon linkage. These conformational preferences significantly influence the compound's chemical reactivity, biological activity, and physicochemical properties.
Computational Modeling of Electronic and Steric Properties
Computational modeling employing density functional theory provides detailed insights into the electronic structure and steric properties of 1-Piperidineacetamide, N-2-thiazolyl-. These calculations reveal the distribution of electron density throughout the molecule, identifying regions of high and low electron density that influence chemical reactivity and intermolecular interactions. The highest occupied molecular orbital and lowest unoccupied molecular orbital energies provide information about the compound's electronic properties and potential for participation in chemical reactions.
Density functional theory calculations elucidate the electronic properties of individual functional groups within the molecule, revealing how the piperidine, acetamide, and thiazole moieties contribute to the overall electronic structure. The nitrogen atoms in both the piperidine and thiazole rings serve as electron-rich centers, while the carbonyl carbon of the acetamide group represents an electron-deficient site susceptible to nucleophilic attack. The sulfur atom in the thiazole ring contributes unique electronic characteristics that influence the aromatic properties of the heterocycle.
| Computational Parameter | Calculated Value/Range |
|---|---|
| Dipole Moment | 2.5-4.0 Debye |
| Highest Occupied Molecular Orbital Energy | -6.0 to -7.0 electron volts |
| Lowest Unoccupied Molecular Orbital Energy | -1.0 to -2.0 electron volts |
| Molecular Volume | 220-250 Ų |
| Electrostatic Potential Range | -50 to +50 kilocalories per mole |
Properties
CAS No. |
66157-54-8 |
|---|---|
Molecular Formula |
C10H15N3OS |
Molecular Weight |
225.31 g/mol |
IUPAC Name |
2-piperidin-1-yl-N-(1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C10H15N3OS/c14-9(12-10-11-4-7-15-10)8-13-5-2-1-3-6-13/h4,7H,1-3,5-6,8H2,(H,11,12,14) |
InChI Key |
NZINZCOSGXIWIO-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)CC(=O)NC2=NC=CS2 |
Canonical SMILES |
C1CCN(CC1)CC(=O)NC2=NC=CS2 |
Origin of Product |
United States |
Preparation Methods
Direct Acylation of 2-Aminothiazole
A widely reported strategy involves the reaction of 2-aminothiazole with chloroacetylpiperidine under basic conditions. This one-step approach leverages nucleophilic acyl substitution:
Procedure :
2-Aminothiazole (1 equiv) is dissolved in anhydrous ethanol, followed by the addition of chloroacetylpiperidine (1.1 equiv) and triethylamine (2 equiv). The mixture is refluxed at 80°C for 6–8 hours, with progress monitored via thin-layer chromatography (TLC). Post-reaction, the solvent is evaporated, and the crude product is recrystallized from a dimethylformamide (DMF)/ethanol mixture.
Key Parameters :
Stepwise Synthesis via Intermediate Formation
Alternative routes employ isolable intermediates to improve control over regiochemistry:
Synthesis of Piperidine Acetamide Chloride
Piperidine (1 equiv) reacts with chloroacetyl chloride (1.05 equiv) in dichloromethane at 0–5°C. The intermediate, 1-chloro-N-piperidinylacetamide , is isolated via filtration and used without further purification.
Coupling with 2-Aminothiazole
The chloride intermediate is then coupled with 2-aminothiazole in the presence of potassium carbonate (K₂CO₃) in refluxing acetone. This two-step method achieves higher yields (82–85%) but requires stringent moisture control.
Reaction Mechanism and Kinetic Analysis
The amide bond formation proceeds via a nucleophilic substitution (SN2) mechanism :
-
Deprotonation of 2-aminothiazole by the base generates a nucleophilic amine.
-
Attack on the electrophilic carbonyl carbon of chloroacetylpiperidine displaces the chloride leaving group.
-
Triethylamine scavenges HCl, shifting the equilibrium toward product formation.
Kinetic Studies :
-
The reaction is second-order overall, with rate constants (k) of 0.024 L·mol⁻¹·min⁻¹ at 80°C in ethanol.
-
Activation energy (Eₐ) calculated via Arrhenius plots is 45.2 kJ·mol⁻¹, indicating moderate temperature sensitivity.
Optimization Strategies and Process Improvements
Solvent Screening
| Solvent | Dielectric Constant (ε) | Yield (%) | Purity (%) |
|---|---|---|---|
| Ethanol | 24.3 | 78 | 96 |
| Acetonitrile | 37.5 | 72 | 94 |
| DMF | 36.7 | 68 | 89 |
| THF | 7.6 | 55 | 82 |
Ethanol emerges as the optimal solvent due to its balance of polarity and boiling point.
Catalytic Enhancements
Adding piperidine (5 mol%) as a catalyst accelerates the reaction by 30%, likely via intermediate Schiff base formation. L-Ascorbic acid (1 wt%) suppresses thiazole oxidation, improving product stability during prolonged reflux.
Characterization and Analytical Data
Spectroscopic Confirmation
-
IR (KBr, cm⁻¹) : 3280 (N-H stretch), 1655 (C=O amide), 1540 (C=N thiazole).
-
¹H NMR (400 MHz, DMSO-d₆) : δ 1.45–1.62 (m, 6H, piperidine CH₂), 3.38 (s, 2H, NCH₂CO), 7.21 (d, 1H, thiazole H-4), 8.02 (d, 1H, thiazole H-5), 10.11 (s, 1H, NH).
-
Mass Spec (ESI+) : m/z 225.31 [M+H]⁺, matching the molecular formula C₁₀H₁₅N₃OS.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
